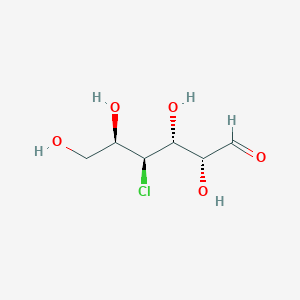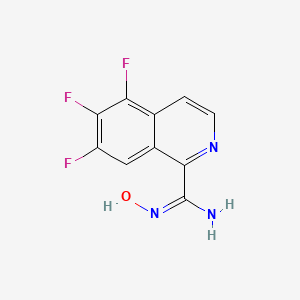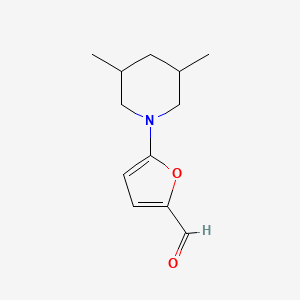![molecular formula C11H10F3NO B13159302 2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine](/img/structure/B13159302.png)
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine is a compound that features a trifluoromethyl group attached to a benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzofuran derivatives using reagents like CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism of action of 2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and activity. The benzofuran ring can interact with various biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: This compound has a similar trifluoromethyl group but attached to a thiophene ring instead of a benzofuran ring.
2-(4-fluorophenyl)ethan-1-amine: This compound features a fluorophenyl group, which is structurally similar but lacks the benzofuran ring.
Uniqueness
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine is unique due to the combination of the trifluoromethyl group and the benzofuran ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C11H10F3NO |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
2-[7-(trifluoromethyl)-1-benzofuran-2-yl]ethanamine |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7-6-8(4-5-15)16-10(7)9/h1-3,6H,4-5,15H2 |
Clave InChI |
VCYWGXSQVYWASO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)(F)F)OC(=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



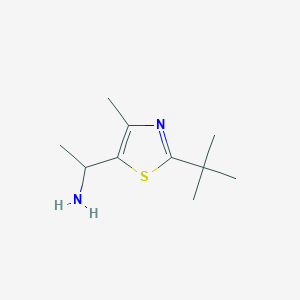
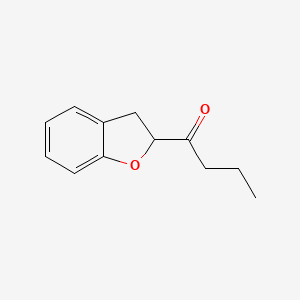
![1-[1-(Aminomethyl)cyclopropyl]-2-methoxypropan-1-ol](/img/structure/B13159228.png)

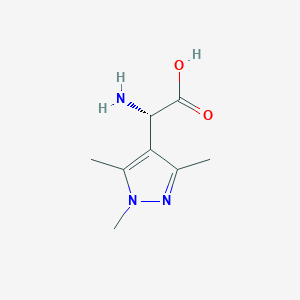
![2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid](/img/structure/B13159244.png)
![5-[(Azetidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13159247.png)
